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Compound of Interest

Compound Name: 4-But-3-ynylphenol

Cat. No.: B2799781 Get Quote

A Spectroscopic Comparison of 4-but-3-ynylphenol
and Its Analogs
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-but-3-
ynylphenol and its structurally related analogs, 4-ethynylphenol and 4-ethylphenol. Due to the

limited availability of experimental data for 4-but-3-ynylphenol, this comparison utilizes its

predicted mass spectrometry data alongside experimental data for the selected analogs. This

guide is intended to serve as a valuable resource for the identification and characterization of

novel phenol derivatives in drug discovery and development.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 4-but-3-ynylphenol and its

analogs.
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Compound Structure
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[M+H]⁺:

147.0805

(Predicted)

4-

Ethynylpheno

l

7.38 (d, 2H),

6.78 (d, 2H),

5.20 (s, 1H),

3.04 (s, 1H)

155.5, 133.0,

115.8, 115.0,

83.5, 77.0

3300 (O-H),

3280 (≡C-H),

2100 (C≡C),

1610, 1510

(C=C)

M⁺: 118.04

4-Ethylphenol

7.05 (d, 2H),

6.75 (d, 2H),

4.75 (s, 1H),

2.55 (q, 2H),

1.18 (t, 3H)

153.8, 137.5,

128.8, 115.2,

28.5, 16.2

3350 (O-H),

2960 (C-H),

1615, 1515

(C=C)

M⁺: 122.07

Note: Experimental data for 4-but-3-ynylphenol is not readily available in public databases.

The mass spectrometry data provided is based on computational predictions. The data for 4-

ethynylphenol and 4-ethylphenol is compiled from various spectroscopic databases and

literature sources.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an

internal standard (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically

operating at a frequency of 300 MHz or higher for ¹H nuclei.
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Data Processing: The raw data is Fourier transformed to obtain the frequency domain

spectrum. Phase and baseline corrections are applied, and the chemical shifts (δ) are

referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the analyte is ground with

potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a

thin film between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance

of radiation is measured as a function of wavenumber (cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to specific functional groups.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: The sample molecules are ionized using a suitable technique, such as electron

ionization (EI) or electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of

phenolic compounds.
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Caption: General workflow for spectroscopic analysis and comparison.

To cite this document: BenchChem. [spectroscopic comparison of 4-but-3-ynylphenol and its
derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2799781#spectroscopic-comparison-of-4-but-3-
ynylphenol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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